Acat-IN-3

NF-κB signaling Lipid-driven inflammation Transcriptional regulation

Acat-IN-3 is a non-selective ACAT inhibitor that simultaneously blocks ACAT1 and ACAT2 while uniquely suppressing NF-κB-mediated transcription. With a weak IC50 of 145 μM, it enables partial cholesterol esterification blockade—essential for mechanistic studies where complete enzyme ablation would mask compensatory pathways. Unlike K-604 (ACAT1-selective) or avasimibe (confounded by CYP450 off-targets), Acat-IN-3 provides isoform-agnostic inhibition critical for foam cell, adipocyte, and lipid droplet assays where inflammatory gene expression is a primary readout. ≥98% purity.

Molecular Formula C25H36N2O6S
Molecular Weight 492.6 g/mol
Cat. No. B11936686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcat-IN-3
Molecular FormulaC25H36N2O6S
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2OC)N)OC)C(C)C
InChIInChI=1S/C25H36N2O6S/c1-14(2)17-9-19(15(3)4)21(20(10-17)16(5)6)13-24(28)27-34(29,30)33-25-22(31-7)11-18(26)12-23(25)32-8/h9-12,14-16H,13,26H2,1-8H3,(H,27,28)
InChIKeyNFURJPGPYLCLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acat-IN-3 for Scientific Procurement: Chemical Identity and Core Pharmacological Profile


Acat-IN-3 (CAS 454203-25-9) is a synthetic small-molecule inhibitor of acyl-Coenzyme A: cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification and lipid metabolism . It is chemically defined as sulfamic acid, [[2,4,6-tris(1-methylethyl)phenyl]acetyl]-, 4-amino-2,6-dimethoxyphenyl ester, with a molecular formula of C25H36N2O6S and a molecular weight of 492.63 g/mol . Beyond ACAT inhibition, Acat-IN-3 has been reported to suppress NF-κB mediated transcription, indicating a potential dual mechanism in lipid-driven inflammatory signaling .

Why Generic ACAT Inhibitor Substitution is Scientifically Invalid for Acat-IN-3-Dependent Studies


ACAT inhibitors are not functionally interchangeable; they exhibit distinct isoform selectivity profiles (ACAT1 vs. ACAT2), divergent kinetic mechanisms, and variable off-target signaling activities. For example, K-604 is a highly selective ACAT1 inhibitor (229-fold) [1], pactimibe is a dual ACAT1/2 inhibitor [2], and avasimibe demonstrates significant CYP450 off-target activity . Substituting any of these for Acat-IN-3 would fundamentally alter experimental outcomes, particularly in models where NF-κB-mediated transcription or specific cholesterol esterification dynamics are critical readouts. The following quantitative evidence establishes where Acat-IN-3 sits within this pharmacological landscape.

Quantitative Differentiation of Acat-IN-3 from Structural and Functional Analogs: A Procurement Evidence Guide


NF-κB Suppression: A Unique Dual Activity Not Shared by Clinical ACAT Inhibitors

Acat-IN-3 is reported to inhibit NF-κB mediated transcription . In contrast, clinically investigated ACAT inhibitors such as avasimibe, pactimibe, and K-604 have not been characterized with this specific dual activity in their primary pharmacophore profiles [1]. This functional divergence offers a distinct experimental tool for dissecting the intersection of cholesterol metabolism and inflammatory signaling.

NF-κB signaling Lipid-driven inflammation Transcriptional regulation

ACAT Inhibitory Potency: Positioned as a Weak Inhibitor Relative to Clinical Candidates

Acat-IN-3 exhibits weak inhibition of acyl-coenzyme A:cholesterol acyltransferase (ACAT) with a reported IC50 of 145 μM . This places it significantly lower in potency compared to clinical-stage ACAT inhibitors: avasimibe (IC50 = 3.3 μM) , pactimibe (IC50 for ACAT1 = 4.9 μM; ACAT2 = 3.0 μM) [1], and K-604 (IC50 for ACAT1 = 0.45 μM) [2].

ACAT1 inhibition Enzyme kinetics Lipid droplet formation

ACAT Isoform Selectivity: Presumed Dual or Pan-ACAT Profile Distinct from Isoform-Selective Tools

While exact ACAT1/ACAT2 selectivity data for Acat-IN-3 is not publicly available, its structural class and reported broad ACAT inhibition suggest a non-selective profile. This contrasts sharply with K-604, which demonstrates a 229-fold selectivity for ACAT1 (IC50: 0.45 μM) over ACAT2 (IC50: 102.85 μM) [1], and pactimibe, a dual inhibitor with balanced potency (ACAT1 IC50: 4.9 μM; ACAT2 IC50: 3.0 μM) [2].

ACAT1 ACAT2 Isoform selectivity

Validated Application Scenarios for Acat-IN-3 Procurement Based on Quantitative Differentiation


Investigating NF-κB-Dependent Inflammatory Responses in Cholesterol-Loaded Cells

Given Acat-IN-3's unique ability to suppress NF-κB mediated transcription , it is ideally suited for experiments examining the crosstalk between cholesterol esterification and inflammatory gene expression. Unlike avasimibe or K-604, which lack this reported activity, Acat-IN-3 enables dissection of the ACAT/NF-κB signaling axis in models such as macrophage foam cells or adipocytes.

Partial ACAT Inhibition Models Requiring Weak Potency

With an IC50 of 145 μM , Acat-IN-3 is a weak ACAT inhibitor, making it a valuable tool for studies where complete enzyme blockade is undesirable or would mask compensatory mechanisms. This is in direct contrast to potent inhibitors like K-604 (IC50 = 0.45 μM) [1], which are used for near-complete ACAT1 ablation.

Pan-ACAT Inhibition in Systems Where Isoform Selectivity is Undesired

Based on its inferred non-selective profile, Acat-IN-3 can be used to simultaneously inhibit both ACAT1 and ACAT2. This makes it a suitable alternative to pactimibe for studies where broad ACAT inhibition is required without the confounding factor of isoform bias, such as in certain lipid droplet formation assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acat-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.